4-(3-Pyrrolinomethyl)benzophenone
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Overview
Description
4-(3-Pyrrolinomethyl)benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a pyrrolidine ring attached to the benzophenone structure. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4-(3-Pyrrolinomethyl)benzophenone are key genes involved in tumor pathways. These include AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them important targets for antitumor activity.
Mode of Action
This compound interacts with its targets by binding to these key genes, thereby inhibiting their function. This interaction results in the disruption of tumor pathways, leading to the inhibition of tumor cell proliferation .
Biochemical Pathways
The compound affects multiple tumor pathways. Network pharmacology and molecular docking analyses have identified 21 tumor pathways affected by this compound . The disruption of these pathways leads to downstream effects such as the inhibition of tumor growth and proliferation.
Result of Action
The compound exhibits strong antitumor activity. It has shown very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC 50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively . This suggests that the compound is effective at inhibiting the growth of these tumor cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a UV filter in sunscreen and other personal care products, which can have an impact on aquatic organisms and the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolinomethyl)benzophenone typically involves the reaction of benzophenone with a pyrrolidine derivative under specific conditions. One common method is the condensation reaction between benzophenone and 3-pyrrolinomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pyrrolinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzophenone moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like bromine for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzophenones, halobenzophenones.
Scientific Research Applications
4-(3-Pyrrolinomethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of UV-curable coatings, inks, and adhesives.
Comparison with Similar Compounds
- 4-Bromo-4’-(3-pyrrolinomethyl)benzophenone
- 3-Methyl-4’-(3-pyrrolinomethyl)benzophenone
Comparison: 4-(3-Pyrrolinomethyl)benzophenone is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 4-Bromo-4’-(3-pyrrolinomethyl)benzophenone, it lacks the bromine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-11H,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAAMXSOYPAMJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643010 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-69-4 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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